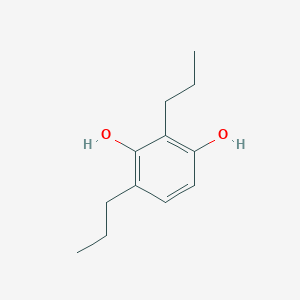
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide: is a chemical compound with the molecular formula C14H18ClNO It is known for its unique structure, which includes a butanamide backbone with a 4-chloro substituent and a 1,2,3,4-tetrahydro-1-naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-chlorobutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
-
Starting Materials:
- 1,2,3,4-tetrahydro-1-naphthalenylamine
- 4-chlorobutanoyl chloride
-
Reaction Conditions:
- Anhydrous solvent (e.g., dichloromethane)
- Base (e.g., triethylamine) to neutralize the hydrochloric acid formed
- Temperature: Typically carried out at room temperature
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide can undergo various chemical reactions, including:
-
Substitution Reactions:
- The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
-
Oxidation and Reduction:
- The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids.
-
Hydrolysis:
- Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products:
- Substitution products with various nucleophiles.
- Oxidized products such as carboxylic acids.
- Hydrolysis products including carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological properties.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Potential applications in the development of specialty chemicals.
- Used in research and development for new materials and compounds.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparaison Avec Des Composés Similaires
- Butanamide, 4-chloro-N-(4-iodophenyl)-
- Butanamide, 4-chloro-N-(4-methylphenyl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the butanamide backbone. While 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide has a tetrahydronaphthalenyl group, similar compounds may have different aromatic or aliphatic substituents.
- Reactivity: The presence of different substituents can significantly influence the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its structure and reactivity. For example, the tetrahydronaphthalenyl group may impart specific biological activity that is not present in other similar compounds.
Propriétés
Numéro CAS |
824958-25-0 |
|---|---|
Formule moléculaire |
C14H18ClNO |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide |
InChI |
InChI=1S/C14H18ClNO/c15-10-4-9-14(17)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13H,3-4,6,8-10H2,(H,16,17) |
Clé InChI |
DLKQELCYUOVPNA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-Methyl-[1,1'-biphenyl]-4-ethanamine](/img/structure/B8740740.png)






![2-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8740779.png)




![1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea](/img/structure/B8740822.png)
